molecular formula C9H10ClIO B8161975 1-Chloro-4-iodo-2-isopropoxybenzene

1-Chloro-4-iodo-2-isopropoxybenzene

Cat. No.: B8161975
M. Wt: 296.53 g/mol
InChI Key: REGHLNKOLNWTEP-UHFFFAOYSA-N
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Description

1-Chloro-4-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10ClIO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and isopropoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

1-Chloro-4-iodo-2-isopropoxybenzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Another method involves the electrophilic aromatic substitution of a benzene derivative. In this process, the benzene ring undergoes substitution reactions with electrophiles such as chlorine and iodine in the presence of a catalyst . The reaction conditions include a suitable solvent, temperature control, and sometimes the use of a Lewis acid catalyst.

Chemical Reactions Analysis

1-Chloro-4-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, in a substitution reaction with sodium hydroxide, the product would be a phenol derivative.

Scientific Research Applications

1-Chloro-4-iodo-2-isopropoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for constructing various aromatic compounds.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its derivatives may exhibit properties such as antimicrobial or anticancer activity.

    Industry: In the chemical industry, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-4-iodo-2-isopropoxybenzene exerts its effects depends on the specific reaction it undergoes. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking an electrophile to form a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted product .

In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the organoboron compound. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the coupled product .

Comparison with Similar Compounds

1-Chloro-4-iodo-2-isopropoxybenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

1-chloro-4-iodo-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGHLNKOLNWTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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